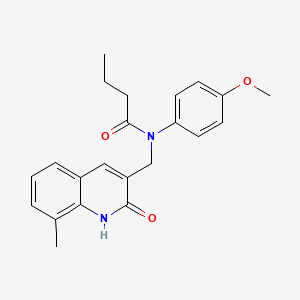
N-((2-hydroxy-8-methylquinolin-3-yl)methyl)-N-(4-methoxyphenyl)butyramide
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
N-((2-hydroxy-8-methylquinolin-3-yl)methyl)-N-(4-methoxyphenyl)butyramide, also known as HMQB, is a chemical compound that has garnered significant interest in the scientific community due to its potential applications in biomedical research.
作用机制
The mechanism of action of N-((2-hydroxy-8-methylquinolin-3-yl)methyl)-N-(4-methoxyphenyl)butyramide is not fully understood. However, studies have shown that this compound exerts its anticancer and neuroprotective effects through multiple mechanisms. This compound has been shown to induce apoptosis in cancer cells by activating the caspase pathway. This compound has also been shown to inhibit the PI3K/Akt/mTOR signaling pathway, which is involved in cell proliferation and survival.
Biochemical and Physiological Effects
Studies have shown that this compound has several biochemical and physiological effects. This compound has been shown to increase the levels of reactive oxygen species (ROS) in cancer cells, which can lead to oxidative stress-induced cell death. This compound has also been shown to increase the levels of intracellular calcium, which can activate the caspase pathway and induce apoptosis.
实验室实验的优点和局限性
One of the main advantages of N-((2-hydroxy-8-methylquinolin-3-yl)methyl)-N-(4-methoxyphenyl)butyramide is its potent anticancer and neuroprotective properties. This compound has been shown to be effective in vitro and in vivo, making it a promising candidate for further research. However, one of the limitations of this compound is its low solubility in water, which can make it difficult to administer in vivo.
未来方向
There are several future directions for N-((2-hydroxy-8-methylquinolin-3-yl)methyl)-N-(4-methoxyphenyl)butyramide research. One of the most promising directions is the development of this compound analogs with improved solubility and bioavailability. Another direction is the investigation of the potential applications of this compound in other diseases, such as cardiovascular disease and diabetes. Further research is also needed to fully understand the mechanism of action of this compound and its potential side effects.
Conclusion
In conclusion, this compound is a promising chemical compound with potential applications in biomedical research. Its potent anticancer and neuroprotective properties make it a promising candidate for further research. Further research is needed to fully understand the mechanism of action of this compound and its potential applications in other diseases.
合成方法
N-((2-hydroxy-8-methylquinolin-3-yl)methyl)-N-(4-methoxyphenyl)butyramide can be synthesized through a multistep process starting from 8-methylquinoline. The synthesis method involves the reaction of 8-methylquinoline with paraformaldehyde to form 8-methylquinoline-2-formaldehyde, which is then reacted with 4-methoxybenzylamine to form the intermediate product. The intermediate product is then reacted with butyryl chloride to form this compound.
科学研究应用
N-((2-hydroxy-8-methylquinolin-3-yl)methyl)-N-(4-methoxyphenyl)butyramide has been studied extensively for its potential applications in biomedical research. One of the most promising applications of this compound is in the field of cancer research. Studies have shown that this compound has potent anticancer properties and can induce apoptosis in cancer cells. This compound has also been shown to inhibit the growth of cancer cells in vitro and in vivo.
In addition to its anticancer properties, this compound has also been studied for its potential applications in neurodegenerative diseases. Studies have shown that this compound has neuroprotective properties and can protect neurons from oxidative stress-induced cell death. This compound has also been shown to improve cognitive function in animal models of Alzheimer's disease.
属性
IUPAC Name |
N-(4-methoxyphenyl)-N-[(8-methyl-2-oxo-1H-quinolin-3-yl)methyl]butanamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C22H24N2O3/c1-4-6-20(25)24(18-9-11-19(27-3)12-10-18)14-17-13-16-8-5-7-15(2)21(16)23-22(17)26/h5,7-13H,4,6,14H2,1-3H3,(H,23,26) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ZQSZFRXUDHYPEX-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCC(=O)N(CC1=CC2=CC=CC(=C2NC1=O)C)C3=CC=C(C=C3)OC |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C22H24N2O3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
364.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

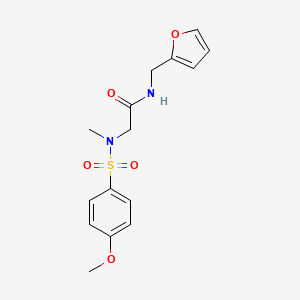


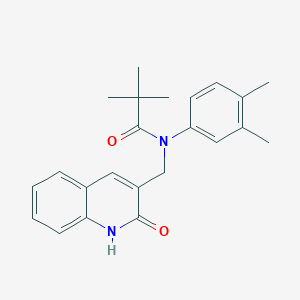
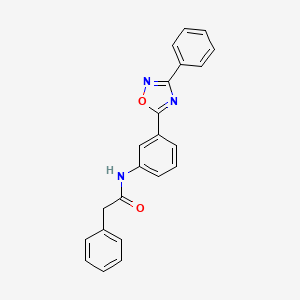
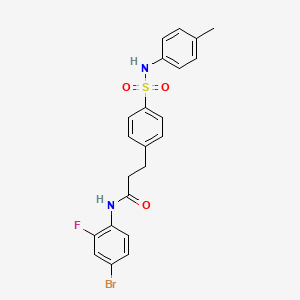

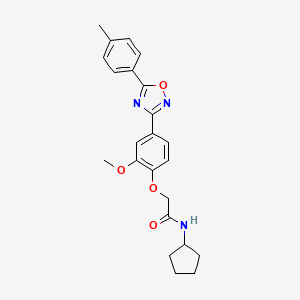
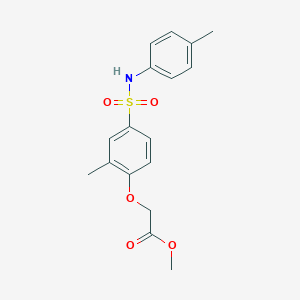

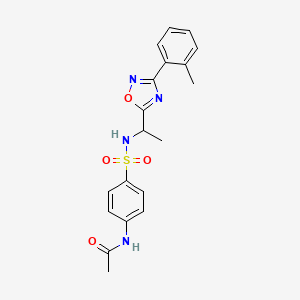
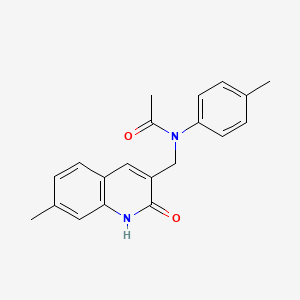
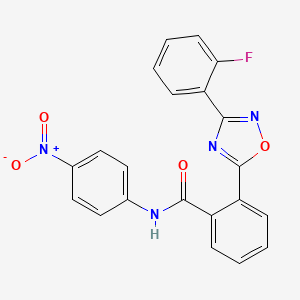
![4-((1-(sec-butyl)-6-methyl-1H-pyrazolo[3,4-b]quinolin-3-yl)amino)-4-oxobutanoic acid](/img/structure/B7704516.png)